molecular formula C12H10N4S2 B14063375 N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide

Cat. No.: B14063375
M. Wt: 274.4 g/mol
InChI Key: NOALOJGCCOIRFR-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-4-methylbenzothiazole with imidazole-1-carbothioamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its unique combination of a thiazole ring and an imidazole carbothioamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N4S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide

InChI

InChI=1S/C12H10N4S2/c1-8-3-2-4-9-10(8)14-11(18-9)15-12(17)16-6-5-13-7-16/h2-7H,1H3,(H,14,15,17)

InChI Key

NOALOJGCCOIRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=S)N3C=CN=C3

Origin of Product

United States

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